molecular formula C22H21N3OS2 B11690293 (2Z,5Z)-2-(benzylimino)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one

(2Z,5Z)-2-(benzylimino)-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B11690293
M. Wt: 407.6 g/mol
InChI Key: JUMAFGGTWZCMQV-MZFNYWRFSA-N
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Description

(2Z,5Z)-2-(BENZYLIMINO)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a benzyl group, a benzothiazole moiety, and a thiazolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-(BENZYLIMINO)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by the reaction of a suitable amine with a thiocarbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Benzothiazole Moiety: This step involves the cyclization of an appropriate precursor, such as 2-aminothiophenol, with an aldehyde or ketone.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often under reflux conditions, to ensure the formation of the desired Z-isomers.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and thiazolidinone moieties, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the imine and thiazolidinone functionalities, converting them to amines and thiazolidines, respectively.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzyl and benzothiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates, and other nucleophiles or electrophiles.

Major Products

    Oxidation Products: Benzyl alcohols, benzothiazole oxides.

    Reduction Products: Benzylamines, thiazolidines.

    Substitution Products: Various substituted benzyl and benzothiazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: Studies have shown that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Activity: Preliminary research indicates that the compound may have anticancer properties, particularly against certain types of cancer cells.

    Anti-inflammatory: It has shown potential as an anti-inflammatory agent in various in vitro and in vivo studies.

Industry

    Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.

    Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-(BENZYLIMINO)-5-{2-[(2E)-3-ETHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]ETHYLIDENE}-3-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

    DNA Intercalation: It can intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings but different substituents.

    Benzothiazoles: Compounds with the benzothiazole moiety but lacking the thiazolidinone ring.

    Benzyl Derivatives: Compounds with benzyl groups but different core structures.

Uniqueness

    Structural Complexity: The combination of benzyl, benzothiazole, and thiazolidinone moieties in a single molecule is unique.

    Biological Activity: The compound exhibits a broad spectrum of biological activities, making it a versatile candidate for various applications.

Properties

Molecular Formula

C22H21N3OS2

Molecular Weight

407.6 g/mol

IUPAC Name

(5Z)-2-benzylimino-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H21N3OS2/c1-3-25-17-11-7-8-12-18(17)27-20(25)14-13-19-21(26)24(2)22(28-19)23-15-16-9-5-4-6-10-16/h4-14H,3,15H2,1-2H3/b19-13-,20-14+,23-22?

InChI Key

JUMAFGGTWZCMQV-MZFNYWRFSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C\3/C(=O)N(C(=NCC4=CC=CC=C4)S3)C

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3C(=O)N(C(=NCC4=CC=CC=C4)S3)C

Origin of Product

United States

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